4-Aminobut-2-insäure

Übersicht

Beschreibung

4-Aminobut-2-ynoic acid and its analogues have been synthesized and studied due to their relevance in various biochemical processes and as potential pharmacological agents. Their synthesis and properties have been explored to understand their role in inhibiting neurotransmitter processes and other biological activities.

Synthesis Analysis

The synthesis of 4-Aminobut-2-ynoic acid derivatives involves various chemical strategies, including catalytic hydrogenation and halogenation reactions. For example, Duke et al. (1993) reported the synthesis of tritiated E- and Z-4-aminobut-2-enoic acids, analogues of GABA, through catalytic hydrogenation using tritium gas (Duke et al., 1993). Additionally, Allan et al. (1980) explored the synthesis of both trans and cis isomers of 4-amino-3-halogenobut-2-enoic acid as potential irreversible inhibitors of GABA-transaminase (Allan et al., 1980).

Molecular Structure Analysis

Research on the molecular structure of 4-Aminobut-2-ynoic acid and its derivatives has been conducted using various spectroscopic methods. For instance, Raju et al. (2015) carried out FT-IR, molecular structure, and NBO analysis of a synthesized compound to understand its stability and charge transfer within the molecule (Raju et al., 2015).

Chemical Reactions and Properties

4-Aminobut-2-ynoic acid and its analogues participate in various chemical reactions that define their reactivity and potential biological application. The stereospecific irreversible inhibition of bacterial glutamic acid decarboxylase by 4-Aminohex-5-ynoic acid highlights the chemical reactivity and mechanism of action of these compounds (Jung et al., 1978).

Physical Properties Analysis

The physical properties of 4-Aminobut-2-ynoic acid derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in biochemical research and potential therapeutic use. The synthesis and characterization of these compounds, including their thermal analysis and crystal structure, provide insight into their stability and behavior under various conditions (Nayak et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for bioorthogonal reactions, are crucial for understanding the application of 4-Aminobut-2-ynoic acid derivatives in medicinal chemistry and biology. Studies on the synthesis of novel amino acids for bioorthogonal reactions emphasize the versatility and potential of these compounds for functionalization and modification of biological molecules (Forbes et al., 2016).

Wissenschaftliche Forschungsanwendungen

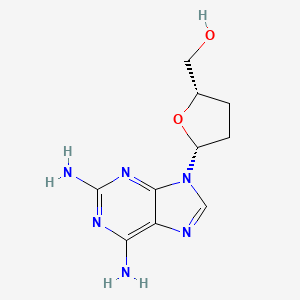

Neurotransmitterforschung

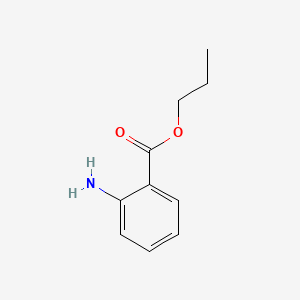

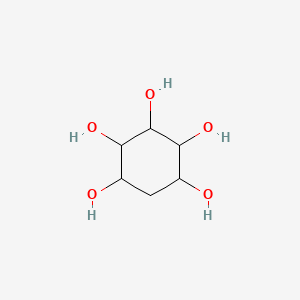

4-Aminotetrolsäure: wurde in der Erforschung von GABAA-Rezeptoren eingesetzt, die für die Funktion des zentralen Nervensystems von entscheidender Bedeutung sind. Sie wirkt als Agonist und ist entscheidend für das Verständnis der inhibitorischen Wirkung auf Spinalneuronen, was Einblicke in die Behandlung neurologischer Erkrankungen liefert {svg_1}.

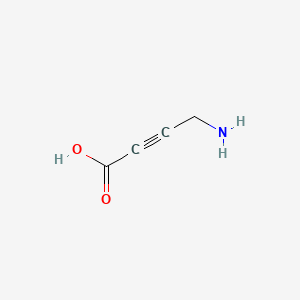

Strukturelle Modifikation von Naturprodukten

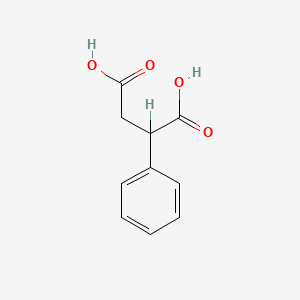

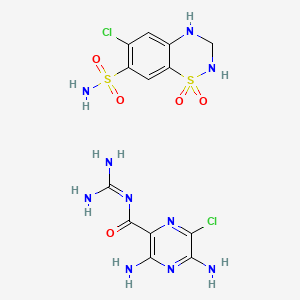

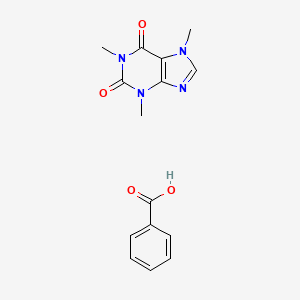

Diese Verbindung spielt eine bedeutende Rolle bei der strukturellen Modifikation von Naturprodukten. Durch die Einführung von 4-Aminobut-2-insäure in Naturprodukte wollen Forscher deren Leistung verbessern und negative Auswirkungen minimieren. Diese Anwendung ist entscheidend für die Entwicklung neuer Medikamente mit verbesserter Löslichkeit und Aktivität {svg_2}.

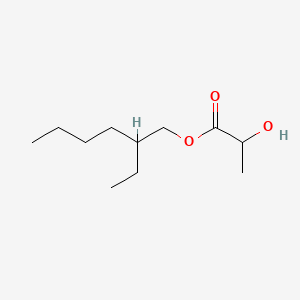

Synthese von tritiierten Verbindungen

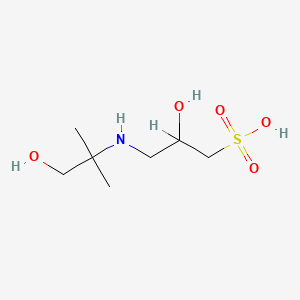

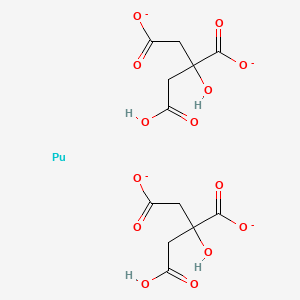

Die Synthese von tritiierten Analoga von This compound ist wichtig für die Herstellung von Verbindungen mit hoher spezifischer Aktivität. Diese Analoga sind in verschiedenen wissenschaftlichen Studien wertvoll, darunter solche, die sich mit Neurotransmission befassen {svg_3}.

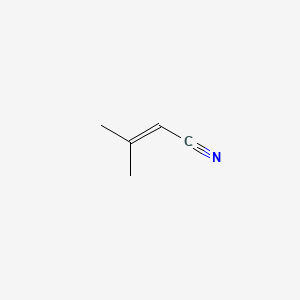

Molekularmodellierung

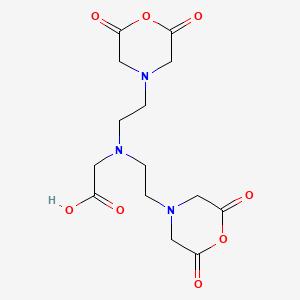

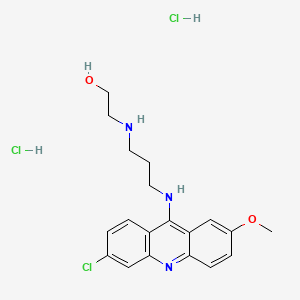

4-Aminotetrolsäure: ist unerlässlich für die molekulare Modellierung von ionotropen GABA-Rezeptoren. Ihre Struktur hilft, die verschiedenen Formen zu verstehen, die GABA bei ihren Wechselwirkungen mit rezeptiven Makromolekülen annehmen kann, was die Entwicklung neuer Wirkstoffe unterstützt, die selektiv auf diese Rezeptoren wirken {svg_4}.

Neurochemische Studien

Als Neurochemikalie wurde 4-Aminotetrolsäure umfassend auf ihre Wirkung auf eine Reihe von Makromolekülen untersucht, von Rezeptoren bis hin zu Transportern. Dies lieferte wertvolle Informationen für die Pharmakologie von Neurotransmittern {svg_5}.

Radiomarkierung für die Bildgebung

Die Verbindung wird zur Herstellung von radiomarkierten Analoga für bildgebende Verfahren verwendet. Diese Anwendung ist besonders nützlich im Bereich der medizinischen Bildgebung, wo sie bei der Verfolgung der Verteilung und Lokalisation von Neurotransmittern hilft {svg_6}.

Safety and Hazards

Wirkmechanismus

Target of Action

4-Aminobut-2-ynoic acid, also known as trans-4-Aminocrotonic acid (TACA), primarily targets the gamma-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

4-Aminobut-2-ynoic acid acts as a potent agonist of GABA(A) and GABA© receptors . It binds to these receptors and enhances their activity, leading to increased inhibitory neurotransmission .

Biochemical Pathways

It is known that the compound’s action on gaba receptors can influence various neurological processes, including mood regulation, sleep, and seizure threshold .

Pharmacokinetics

Like many other small molecule drugs, it is likely to be absorbed in the gut, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine .

Result of Action

The activation of GABA receptors by 4-Aminobut-2-ynoic acid can have various molecular and cellular effects. For instance, it can increase chloride ion influx into neurons, leading to hyperpolarization and decreased neuronal excitability . This can result in effects such as sedation, anxiolysis, and anticonvulsion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Aminobut-2-ynoic acid. For example, factors such as pH and temperature can affect the compound’s stability and its interaction with GABA receptors . Additionally, the presence of other substances in the body, such as food or other drugs, can influence the absorption and metabolism of 4-Aminobut-2-ynoic acid .

Eigenschaften

IUPAC Name |

4-aminobut-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c5-3-1-2-4(6)7/h3,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGBKMXGOMEWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187625 | |

| Record name | 4-Aminotetrolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34014-16-9 | |

| Record name | 4-Aminotetrolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034014169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminotetrolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 4-ATA?

A: 4-Aminotetrolic acid (IUPAC name: 4-Amino-but-2-ynoic acid) possesses the molecular formula C4H5NO2. [, ] Its molecular weight is 99.09 g/mol. [] Crystallographic studies reveal that 4-ATA exists as a zwitterion in its solid state, with a three-dimensional network of hydrogen bonds between molecules. []

Q2: Are there any known inhibitors of GABA transaminase activity?

A: Yes, research indicates that 4-ATA acts as a competitive inhibitor of GABA transaminase, an enzyme responsible for GABA degradation. [] This inhibitory effect was observed in both rat brain mitochondria and P. fluorescens extracts. [] Interestingly, other substituted tetrolic acids did not exhibit this inhibitory effect, highlighting the specific structural requirements for GABA transaminase inhibition. []

Q3: What analytical techniques are employed to study 4-ATA?

A: Various analytical methods are crucial for characterizing and quantifying 4-ATA. Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) can provide detailed structural information and confirm its identity. [, ] Additionally, methods like high-performance liquid chromatography (HPLC) are employed to separate and quantify 4-ATA, particularly in biological samples. [] These techniques are essential for studying its synthesis, metabolism, and biological activity.

Q4: Has 4-ATA been used in the synthesis of other important compounds?

A: Yes, 4-ATA has served as a precursor for the synthesis of radiolabeled GABA, specifically [2,3-3H] GABA, at high specific activity. [] This radiolabeled GABA is a valuable tool in research for studying GABA receptors, transport mechanisms, and metabolism.

Q5: Are there any computational chemistry studies conducted on 4-ATA?

A: Yes, computational chemistry approaches have been employed to understand 4-ATA's electronic structure and conformational properties. [] Studies using the CNDO/2 molecular orbital method have provided insights into its electronic distribution and potential energy surfaces. [] This information is valuable for comprehending its interactions with biological targets and guiding further research on its pharmacological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride](/img/structure/B1195673.png)